molecular formula C10H17F2NO3 B1378981 (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine CAS No. 1407991-22-3

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

Cat. No.: B1378981
CAS No.: 1407991-22-3
M. Wt: 237.24 g/mol
InChI Key: KQLZXWXCBWPDAD-SSDOTTSWSA-N
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Description

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is a chiral pyrrolidine derivative characterized by a hydroxymethyl group at the 2-position, a Boc (tert-butoxycarbonyl) protecting group at the 1-position, and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. Key properties include:

  • Molecular formula: C₁₀H₁₇F₂NO₃
  • Molecular weight: 237.24 g/mol
  • Appearance: Light yellow oil liquid
  • Purity: ≥95%
  • Storage: Stable at room temperature .

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, catalysts, and fluorinated intermediates. Its stereochemistry and fluorine substituents enhance its utility in asymmetric catalysis and bioactivity modulation.

Properties

IUPAC Name

tert-butyl (2R)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLZXWXCBWPDAD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@@H]1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

Industrial Production Methods

Industrial production of ®-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry for the development of novel pharmaceuticals. Its structural characteristics make it a valuable building block for synthesizing various bioactive molecules.

  • Antiviral Agents : Research indicates that derivatives of difluoropyrrolidine compounds exhibit antiviral properties. For instance, modifications of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine have been explored for their potential against viral infections such as HIV and hepatitis C.
  • Anticancer Compounds : The difluoropyrrolidine framework has been investigated for its role in developing anticancer agents. Studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuroscience

The compound's ability to cross the blood-brain barrier has prompted research into its effects on neurological disorders. Its derivatives are being studied for potential applications in treating conditions such as depression and anxiety.

  • Neurotransmitter Modulation : Compounds derived from this compound have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to the development of new antidepressants with improved efficacy and fewer side effects.

Agricultural Chemistry

The unique properties of this compound also extend to agricultural applications. Its derivatives are being explored as potential agrochemicals for pest control.

  • Pesticide Development : Research has indicated that difluoropyrrolidine derivatives can exhibit insecticidal activity against various agricultural pests. The fluorinated structure enhances the bioactivity and selectivity of these compounds.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntiviral agentsEffective against HIV and hepatitis C viruses
Anticancer compoundsInduces apoptosis in cancer cell lines
NeuroscienceAntidepressantsModulates serotonin and dopamine neurotransmission
Agricultural ChemistryPesticide developmentExhibits insecticidal activity against pests

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University explored the antiviral properties of a derivative of this compound against HIV. The derivative demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for further development.

Case Study 2: Anticancer Properties

In another investigation published in the Journal of Medicinal Chemistry, a series of analogs derived from this compound were synthesized and evaluated for their anticancer activity. The results indicated that certain compounds effectively inhibited tumor growth in mouse models, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of ®-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc protecting group and fluorine atoms can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine with key analogues is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Purity Physical State Key Applications
This compound 2-hydroxymethyl, 1-Boc, 4,4-F C₁₀H₁₇F₂NO₃ 237.24 95% Light yellow oil Intermediate for fluorinated APIs, asymmetric catalysis
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine 2-methylaminomethyl, 1-Boc, 4,4-F C₁₁H₂₀F₂N₂O₂ 250.29 N/A N/A Amine-containing building block; discontinued due to synthesis challenges
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (QJ-5311) 2-aminomethyl, 1-Boc, 4,4-F C₁₀H₁₈F₂N₂O₂ 236.26 97% N/A Precursor for chiral ligands; higher purity than hydroxymethyl variant
Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate 2-ethyl ester, 1-Boc, 4,4-F C₁₂H₁₉F₂NO₄ 287.28 N/A N/A Ester derivative for hydrolysis or coupling reactions
(R)-2-(Bis-(3,5-bis-(trifluoromethyl)-phenyl)-(((2,3-dimethylbutan-2-yl)-dimethylsilyl)-oxy)-methyl)-4,4-difluoropyrrolidine Complex silyl-protected hydroxyl, 4,4-F C₃₃H₃₈F₈N₂O₂Si 750.76 N/A N/A Chiral catalyst for asymmetric synthesis; bulky substituents enhance stereocontrol

Key Differences and Functional Implications

Substituent Effects on Reactivity: The hydroxymethyl group in the target compound enables hydrogen bonding, making it suitable for interactions in catalytic systems or as a polar intermediate. In contrast, the methylaminomethyl variant (C₁₁H₂₀F₂N₂O₂) introduces a secondary amine, enhancing nucleophilicity for alkylation or acylation reactions . The ethyl ester derivative (C₁₂H₁₉F₂NO₄) offers a lipophilic handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Fluorination Impact: The 4,4-difluoro substitution in all analogues increases electronegativity and metabolic stability compared to non-fluorinated pyrrolidines. However, the silyl-protected catalyst (C₃₃H₃₈F₈N₂O₂Si) incorporates additional trifluoromethyl groups, significantly boosting electron-withdrawing effects and steric bulk for high enantioselectivity in catalysis .

Purity and Availability: The hydroxymethyl variant (95% purity) is commercially available but less pure than the aminomethyl analogue (97%). The methylaminomethyl compound is discontinued, likely due to challenges in large-scale synthesis or instability .

Biological Activity

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the protection of the hydroxymethyl group and the introduction of fluorine atoms at the 4-position of the pyrrolidine ring. The Boc (tert-butoxycarbonyl) protecting group is commonly used to facilitate further chemical transformations while maintaining the integrity of the amine functionality.

Antiviral Activity

Research has indicated that compounds related to this compound exhibit antiviral properties. For instance, a series of difluorinated pyrrolidine derivatives were synthesized and evaluated for their anti-HIV-1 activity. Among these, certain compounds demonstrated modest inhibitory effects against HIV-1 in primary human lymphocytes, with EC50 values ranging from 36.9 μM to 92.3 μM . However, none showed significant activity against Hepatitis C virus (HCV), suggesting that modifications to the structure may be necessary for enhanced antiviral efficacy.

Cytotoxicity Assays

Cytotoxicity studies are crucial for assessing the safety profile of potential therapeutic agents. In various cell lines, including phytohemagglutinin-stimulated human PBM cells and lymphocytic CEM cells, most synthesized compounds exhibited low toxicity levels. Notably, some derivatives showed selective toxicity in specific cell types, which warrants further investigation into their safety and therapeutic index .

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its structural features may allow it to interact with viral enzymes or cellular receptors involved in viral replication processes. The presence of fluorine atoms could enhance binding affinity or alter metabolic pathways, contributing to its antiviral activity .

Case Study 1: Anti-HIV Activity

A study evaluated various 4′-azanucleosides derived from difluorinated pyrrolidines for their anti-HIV properties. The α-anomeric forms generally exhibited better activity compared to β-anomers, indicating that stereochemistry plays a significant role in biological efficacy .

CompoundEC50 (μM)Activity Type
5-Fluorouracil analogue36.9Anti-HIV
6-Chloro purine derivative64.5Anti-HIV
β-Uracil analogueNot specifiedCytotoxicity

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on various derivatives highlighted that modifications at the nitrogen positions significantly affected biological activity. For example, replacing certain functional groups led to a marked decrease in antiviral potency . This underscores the importance of careful structural design when developing new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine, and how do fluorination methods impact yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves sequential protection, fluorination, and functionalization. A common approach starts with (R)-proline derivatives, where Boc protection is introduced first (e.g., using di-tert-butyl dicarbonate). Fluorination at the 4,4-positions can be achieved via stereospecific fluorination agents like Fluolead™, which minimizes racemization . For hydroxymethylation, post-fluorination oxidation (e.g., Swern oxidation) followed by reduction (NaBH₄) is employed. Key challenges include maintaining enantiomeric purity during fluorination and avoiding side reactions in the hydroxymethylation step. A comparative study of fluorinating agents (e.g., DAST vs. Fluolead™) shows Fluolead™ yields >90% stereoretention .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>98% as per typical standards ).
  • NMR : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns. For example, the 4,4-difluoro protons appear as a singlet (~δ 4.8 ppm in CDCl₃), while the hydroxymethyl group shows characteristic splitting (~δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for C₁₀H₁₈F₂N₂O₃: 260.13 g/mol; observed m/z: 261.14 [M+H⁺]).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps.
  • Storage : Keep in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution influence the conformational dynamics of pyrrolidine rings in this compound, and what computational tools can model this?

  • Methodological Answer : The 4,4-difluoro group introduces steric and electronic effects that rigidify the pyrrolidine ring. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) reveal a puckered conformation with fluorine atoms adopting equatorial positions to minimize 1,3-diaxial repulsions . Molecular dynamics simulations (AMBER/CHARMM) further show reduced ring flexibility compared to non-fluorinated analogs, impacting ligand-receptor binding in drug design .

Q. What strategies mitigate racemization during the synthesis of this compound, particularly under acidic/basic conditions?

  • Methodological Answer :
  • Protection-Deprotection : Use mild acid (e.g., TFA in DCM) for Boc removal to prevent epimerization.
  • Fluorination : Opt for non-ionic fluorinating agents (e.g., Fluolead™) over DAST, which can protonate the ring and induce racemization .
  • Temperature Control : Perform reactions at –20°C to 0°C to slow down stereochemical scrambling.

Q. How can this compound serve as a building block for PROTACs or kinase inhibitors?

  • Methodological Answer : The hydroxymethyl group facilitates linker attachment in PROTACs via esterification or carbamate formation. For example, coupling with E3 ligase ligands (e.g., thalidomide analogs) and target proteins (e.g., kinases) enables ternary complex formation . The difluoro group enhances metabolic stability, as shown in analogs with prolonged in vivo half-lives (t₁/₂ > 6 hrs in murine models) .

Data Contradictions and Resolution

Q. Discrepancies in reported molecular weights: How should researchers address inconsistencies across sources?

  • Resolution : Some sources report molecular weights without accounting for counterions (e.g., HCl in ). Always cross-check with HRMS data and elemental analysis. For example, (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (C₁₀H₁₈F₂N₂O₂) has a calculated MW of 236.13, but with HCl, the MW increases to 272.64 .

Tables

Table 1 : Comparison of Fluorination Methods for Pyrrolidine Derivatives

AgentYield (%)Stereoretention (%)ByproductsReference
Fluolead™9295<5% dehalogenation
DAST788010% ring-opening

Table 2 : Key NMR Peaks for this compound

Proton GroupChemical Shift (δ, ppm)Multiplicity
Boc CH₃1.45Singlet
4,4-F₂4.82Singlet
Hydroxymethyl3.65–3.80Doublet

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine
Reactant of Route 2
(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

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